N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenyl)acetamide
Description
N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenyl)acetamide (CAS: 946225-52-1) is a synthetic acetamide derivative featuring a tetrahydroquinoline core substituted with an ethanesulfonyl group at position 1 and a 4-methoxyphenyl acetamide moiety at position 5. Its molecular formula is C20H24N2O4S, with a molecular weight of 388.5 g/mol .
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-3-27(24,25)22-12-4-5-16-8-9-17(14-19(16)22)21-20(23)13-15-6-10-18(26-2)11-7-15/h6-11,14H,3-5,12-13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNRQUXGMOVVNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
The compound is under investigation for its potential therapeutic effects, particularly in the fields of antimicrobial and anticancer research. Its structural components suggest interactions with specific biological targets that could modulate enzyme activities or receptor functions.
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties. The ethanesulfonyl group may enhance the interaction with bacterial cell membranes, increasing efficacy against resistant strains.
- Anticancer Properties : The tetrahydroquinoline scaffold is known for its presence in several anticancer agents. Research is ongoing to evaluate how this compound influences cancer cell proliferation and apoptosis.
Biochemical Probes
Due to its unique structure, N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenyl)acetamide is being explored as a biochemical probe to study various biological pathways. Its ability to selectively bind to specific proteins or enzymes could provide insights into disease mechanisms and therapeutic targets.
Synthetic Methodologies
The synthesis of this compound typically involves several key steps:
- Formation of the Tetrahydroquinoline Ring : This can be achieved through a Pictet-Spengler reaction involving an appropriate aldehyde and amine.
- Introduction of the Ethanesulfonyl Group : The tetrahydroquinoline intermediate is treated with ethanesulfonyl chloride in the presence of a base like triethylamine.
- Acetamide Formation : The final step involves coupling the resultant compound with 4-methoxyphenyl acetic acid or its derivatives to yield the target compound.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The target compound’s analogs differ primarily in substituents on the acetamide and sulfonyl groups. Key examples include:
Key Observations :
- Substituent Effects : Replacement of the ethanesulfonyl group with a 4-methoxybenzenesulfonyl group (as in ) increases molecular weight by ~100 g/mol, likely reducing aqueous solubility.
- Halogenation: The chlorophenoxy group in G513-0613 raises logP to 3.4154, suggesting enhanced membrane permeability compared to the target compound’s 4-methoxyphenyl group.
- Fluorine Substitution : The 4-fluorobenzenesulfonyl analog may exhibit improved metabolic stability due to fluorine’s electronegativity and resistance to oxidation.
Preparation Methods
Povarov Cyclization
The Povarov reaction enables the synthesis of tetrahydroquinolines via a [4+2] cycloaddition between an aniline, an aldehyde, and an electron-rich diene. For the 7-substituted derivative, meta-substituted anilines (e.g., 3-nitroaniline) are reacted with formaldehyde and cyclopentadiene under acidic conditions. This method yields the nitro-substituted tetrahydroquinoline, which is subsequently reduced to the amine using catalytic hydrogenation (H<sub>2</sub>/Pd-C) or iron in acetic acid.
Key Conditions :
Palladium-Catalyzed Cross-Coupling
An alternative route involves functionalizing preformed tetrahydroquinoline derivatives. For example, iodination of 1-methoxy-4-nitronaphthalene followed by Pd-catalyzed C–S coupling with thiols generates intermediates that are reduced to amines. Adapting this method, 7-aminotetrahydroquinoline is obtained via:
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Iodination at the 7-position using N-iodosuccinimide.
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Suzuki coupling with a boronate ester to introduce substituents.
Sulfonylation at the 1-Position
Introducing the ethanesulfonyl group requires sulfonylation of the tetrahydroquinoline amine. Ethanesulfonyl chloride is reacted with the amine in the presence of a base to scavenge HCl.
Optimized Protocol :
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Reagents: Ethanesulfonyl chloride (1.2 equiv), triethylamine (2.5 equiv)
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Solvent: Dichloromethane, 0°C → room temperature, 4 h
Side Reactions :
-
Over-sulfonylation is minimized by controlling stoichiometry.
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Diethyl ether as a solvent reduces byproduct formation compared to THF.
Acylation with 2-(4-Methoxyphenyl)acetyl Chloride
The final step involves coupling the sulfonylated amine with 2-(4-methoxyphenyl)acetyl chloride. Activation of the carboxylic acid (via chloride or mixed anhydride) ensures efficient amide bond formation.
Procedure :
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Synthesize 2-(4-methoxyphenyl)acetyl chloride by treating the acid with thionyl chloride.
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React with N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]amine in anhydrous THF.
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Add DMAP (4-dimethylaminopyridine) to catalyze the reaction.
Conditions :
Reaction Optimization Data
Table 1: Comparison of Sulfonylation Conditions
| Base | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Triethylamine | DCM | 0°C → RT | 90 | 98 |
| Pyridine | THF | RT | 78 | 95 |
| NaHCO<sub>3</sub> | Et<sub>2</sub>O | 0°C | 65 | 90 |
Table 2: Acylation Catalysts
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| DMAP | THF | 8 | 80 |
| HOBt | DMF | 12 | 70 |
| None | DCM | 24 | 50 |
Analytical Characterization
Spectroscopic Validation :
-
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 6.91 (s, 4H, OCH<sub>3</sub>-Ph), 4.12 (q, 2H, SO<sub>2</sub>CH<sub>2</sub>CH<sub>3</sub>), 3.80 (s, 3H, OCH<sub>3</sub>).
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HRMS : m/z calculated for C<sub>21</sub>H<sub>25</sub>N<sub>2</sub>O<sub>4</sub>S [M+H]<sup>+</sup>: 417.1481; found: 417.1478.
HPLC Purity :
Challenges and Alternatives
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Regioselectivity in Cyclization : The Povarov reaction favors 6-substitution over 7-substitution. Using bulky aldehydes (e.g., isobutyraldehyde) shifts selectivity toward the 7-position.
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Sulfonylation Byproducts : Ethanesulfonyl chloride’s reactivity necessitates slow addition to prevent dialkylation. Switching to ethanesulfonic anhydride improves control.
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Acylation Efficiency : Coupling reagents like HATU increase yields to 85% but raise costs .
Q & A
Q. What are the key synthetic pathways for N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenyl)acetamide, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, typically starting with the functionalization of the tetrahydroquinoline core. Key steps include:
- Sulfonylation : Introducing the ethanesulfonyl group at the 1-position of tetrahydroquinoline under anhydrous conditions using reagents like ethanesulfonyl chloride and a base (e.g., triethylamine) .
- Acetamide coupling : Reacting the intermediate with 2-(4-methoxyphenyl)acetic acid via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
- Purification : Column chromatography (silica gel) or recrystallization (using ethanol/water mixtures) to isolate the final product .
Optimization focuses on temperature control (0–25°C for sulfonylation), solvent selection (DMF for coupling), and real-time monitoring via TLC or HPLC .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
Characterization employs:
- NMR spectroscopy : H and C NMR to confirm substituent positions and verify the absence of impurities .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., expected [M+H] = 409.15) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and spatial arrangement (if crystalline) .
- HPLC : Purity assessment (>95%) using a C18 column and acetonitrile/water gradient .
Q. What physicochemical properties are critical for evaluating its drug-likeness, and how are they determined?
Key properties include:
Q. What in vitro assays are used for initial biological screening?
- MTT assay : Antiproliferative activity against cancer cell lines (e.g., MCF-7, PC-3) at 10–100 µM concentrations .
- Enzyme inhibition : Testing against kinases (e.g., EGFR) or proteases using fluorescence-based assays .
- CYP450 interaction : Microsomal stability studies to assess metabolic liability .
Advanced Research Questions
Q. How are in vivo models employed to evaluate pharmacokinetics and efficacy?
- Rodent PK studies : Oral administration (10 mg/kg) with plasma sampling over 24h. Parameters calculated:
- : ~4.2 h
- : ~1.8 µM
- Bioavailability: ~35% .
- Xenograft models : Efficacy in nude mice bearing HT-29 tumors, with tumor volume reduction monitored via caliper measurements .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response validation : Re-testing discrepant results at multiple concentrations (e.g., 1–100 µM) .
- Target deconvolution : CRISPR-Cas9 knockout screens to identify off-target effects .
- Structural analogs : Synthesizing derivatives to isolate contributions of specific substituents (e.g., methoxy vs. ethanesulfonyl groups) .
Q. How is structure-activity relationship (SAR) analysis conducted for this compound?
- Substituent variation : Modifying the 4-methoxyphenyl or ethanesulfonyl groups to assess impact on potency .
- 3D-QSAR modeling : Using CoMFA or CoMSIA to correlate spatial features (e.g., electrostatic potential) with activity .
- Receptor docking : Molecular dynamics simulations with targets like orexin receptors (e.g., PDB ID: 6TOQ) .
Q. What challenges arise in formulation development, and how are they addressed?
- Low solubility : Use of cyclodextrin-based complexes or nanoemulsions to enhance dissolution .
- Chemical stability : pH-sensitive degradation mitigated by lyophilization or storage at -20°C .
Q. How are synergistic effects with other therapeutics investigated?
- Combination index (CI) : Calculated via Chou-Talalay method using CompuSyn software .
- Pathway analysis : RNA-seq profiling of cells treated with the compound + paclitaxel to identify co-regulated genes .
Q. What computational tools predict off-target interactions and toxicity?
- SwissTargetPrediction : Prioritizes kinase and GPCR targets .
- ProTox-II : Flags hepatotoxicity risks (e.g., CYP3A4 inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
